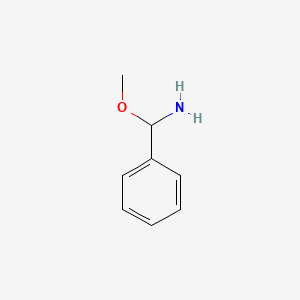![molecular formula C16H24N2O3 B12295024 tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime is a chemical compound used primarily in proteomics research. It is known for its role in the synthesis of various organic compounds and its application in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using flow microreactor systems, which offer a more efficient and versatile process compared to traditional batch methods .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while reduction reactions may yield various reduced forms of the compound.
Scientific Research Applications
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Plays a role in proteomics research and the study of biological processes.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime involves its interaction with specific molecular targets and pathways. The compound can act as a reagent in chemical reactions, facilitating the formation of new compounds and the modification of existing ones. The exact molecular targets and pathways involved can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
N,N′-di-Boc-S-methylisothiourea: Another compound with similar protective groups and applications.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other compounds.
Uniqueness
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime is unique due to its specific structure and the presence of the tert-butoxycarbonyl group, which provides stability and reactivity in various chemical reactions. Its versatility and efficiency in synthesis make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14+ |
InChI Key |
AKZYIZTWBFHYFZ-NBVRZTHBSA-N |
Isomeric SMILES |
CC(C)C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
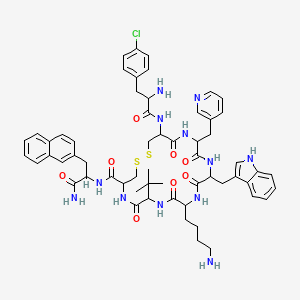
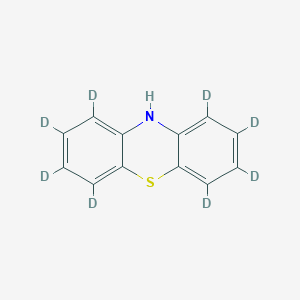
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
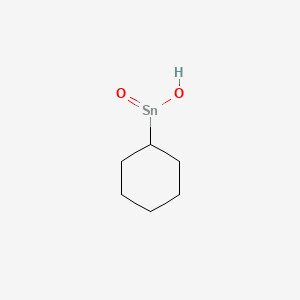
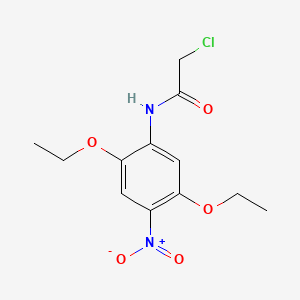
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

